1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Kinase inhibitor selectivity Thiophene-urea pharmacophore DFG-out conformation

This unsymmetrical urea (C₁₆H₁₇N₃O₂S) features a direct thiophen-2-yl–urea linkage without a methylene spacer, an N-methyl indole, and a secondary alcohol linker, forming a pharmacophore distinct from pyrazole-urea and indole-carboxamide-urea chemotypes. Ideal for kinase selectivity screening and as a 'blocked' partner in metabolic stability matched-pair studies versus N–H indole analogs. The thiophene sulfur enables unique non-covalent interaction probes. Request a quote for research-grade material.

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 1448053-95-9
Cat. No. B2785075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea
CAS1448053-95-9
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)O
InChIInChI=1S/C16H17N3O2S/c1-19-10-12(11-5-2-3-6-13(11)19)14(20)9-17-16(21)18-15-7-4-8-22-15/h2-8,10,14,20H,9H2,1H3,(H2,17,18,21)
InChIKeyVEJHAJLSCZCLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1448053-95-9): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1448053-95-9) is an unsymmetrical urea small molecule (C₁₆H₁₇N₃O₂S; MW 315.39 g/mol) . Its structure features a 1-methylindole moiety connected via a hydroxyethylene (–CH(OH)–CH₂–) linker to one urea nitrogen, and a thiophen-2-yl group directly attached to the other urea nitrogen. The compound possesses 2 hydrogen-bond donors (urea NH, hydroxyl), 3 hydrogen-bond acceptors, a calculated topological polar surface area (tPSA) in the range of approximately 65–75 Ų, and a calculated logP consistent with moderate lipophilicity . The InChI Key is VEJHAJLSCZCLMP-UHFFFAOYSA-N, and the canonical SMILES is CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)O . This compound is distributed as a research-grade screening compound and has not been the subject of published primary pharmacological studies as of the literature cut-off date.

Why 1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea Cannot Be Assumed Interchangeable with Close Analogs: A Structural Selectivity Rationale


Within the indole-urea chemotype, subtle structural modifications produce profound differences in target engagement and selectivity profiles. Published kinase inhibitor campaigns demonstrate that moving from a pyrazole-urea to an indole-urea scaffold alters hinge-region binding interactions in DFG-out kinase conformations [1], while thiophene-urea series have been shown to achieve excellent selectivity for S6K over a panel of 43 kinases when the thiophene is directly appended to the urea pharmacophore [2]. The target compound's specific combination—a direct thiophen-2-yl–urea linkage (no methylene spacer), a secondary alcohol on the ethylene linker (not a tertiary dimethylamino group), and N-methylation of the indole—constitutes a structurally distinct pharmacophore within this compound family. SAR precedent from related indole-urea and thiophene-urea series indicates that each of these features (spacer length, linker substituent, and heterocycle identity) independently modulates both potency and selectivity [1][2]. Generic substitution with a thiophen-2-ylmethyl analog (CAS 1797536-27-6) or a dimethylamino linker variant (CAS 1421584-77-1) would therefore be expected to alter binding pharmacology, even though head-to-head comparator data for this specific compound have not been published.

Quantitative Evidence Guide: 1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea Differentiation Data


Thiophene Urea Linkage Type: Direct Attachment vs. Methylene-Spaced Analogs and Implications for Kinase Selectivity Breadth

The compound features a thiophen-2-yl group directly bonded to the urea nitrogen, distinguishing it from the closest cataloged analog, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797536-27-6), which inserts a methylene (–CH₂–) spacer . In the thiophene-urea S6K inhibitor series, compounds with a direct thiophene-urea linkage achieved potency (IC₅₀ = 52 nM for lead S6K-18) and selectivity over a 43-kinase panel [1]. While no head-to-head data exist for CAS 1448053-95-9 specifically, the structural precedent from the S6K thiophene-urea series supports the inference that direct thiophene attachment (as in the target compound) is associated with a narrower, more selective kinase profile compared to methylene-spaced or benzyl-urea variants that may engage additional off-targets [1].

Kinase inhibitor selectivity Thiophene-urea pharmacophore DFG-out conformation Structure-activity relationship

Linker Hydroxy Group as a Hydrogen-Bond Donor/Acceptor: Differentiation from Dimethylamino Linker Analogs

The compound contains a secondary alcohol (–OH) on the ethylene linker, in contrast to the closest dimethylamino analog, 3-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)urea (CAS 1421584-77-1), which replaces the hydroxyl with a tertiary dimethylamino group [1]. The hydroxyl group contributes an additional hydrogen-bond donor (HBD) and increases tPSA relative to the dimethylamino variant. In CNS drug design, HBD count is a critical determinant of blood-brain barrier permeability, with typical CNS drugs having ≤1 HBD versus ≥2 for peripherally restricted agents. While no experimental logBB or permeability data are available for CAS 1448053-95-9, the presence of two HBDs (urea NH + OH) versus one HBD (urea NH only) in the dimethylamino analog predicts a meaningful difference in passive permeability and CNS exposure potential [2].

Hydrogen-bond donor Drug-likeness CNS permeability Linker pharmacophore

Indole N-Methylation as a Metabolic Soft Spot Modulator: Class-Level Differentiation from N–H Indole Ureas

The target compound features an N-methyl substituent on the indole ring (1-methyl-1H-indol-3-yl), whereas many indole-urea screening compounds retain the free N–H indole. N-Methylation of indoles is a well-established medicinal chemistry strategy to block N-glucuronidation, reduce CYP450-mediated ring oxidation, and modulate hydrogen-bonding interactions with biological targets [1]. In the IDO1 inhibitor field, N-methylation of the indole nitrogen is critical for potency, with N–H indole analogs typically showing >10-fold weaker inhibition [2]. While no metabolic stability or CYP inhibition data exist specifically for CAS 1448053-95-9, the class-level precedent from multiple indole-based drug discovery programs indicates that N-methylation confers a measurable advantage in metabolic robustness compared to the corresponding N–H indole analogs [1][2].

N-methylation Metabolic stability CYP450 Indole pharmacology

Thiophene Ring Position and Electronic Character: Differentiation from Phenyl and Benzodioxole Urea Analogs

The thiophen-2-yl group on the urea provides a sulfur-containing, electron-rich heteroaromatic ring that is chemically distinct from the phenyl (o-tolyl) analog CAS 1448134-21-1 and the benzodioxole analog CAS 1448076-92-3 [1]. The thiophene sulfur atom can participate in unique non-covalent interactions (S–π, S–H, chalcogen bonding) with protein binding sites that are not accessible to phenyl or benzodioxole rings. In published thiophene-urea S6K inhibitors, the thiophene ring was found to be a critical determinant of kinase selectivity, and replacement with phenyl substantially altered the selectivity profile [2]. The electron-rich character of thiophene (calculated Hammett σₘ ≈ 0.05–0.10 vs. σₘ ≈ 0.0 for phenyl) also modulates the urea NH acidity and hydrogen-bond donor strength, which can affect target binding thermodynamics.

Bioisosterism Thiophene vs. phenyl π-stacking Sulfur interactions

Recommended Research Application Scenarios for 1-(2-Hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1448053-95-9) Based on Structural Evidence


Kinase Selectivity Screening Panels: Differentiating Thiophene-Urea Chemotypes

Based on class-level evidence that directly linked thiophene-urea chemotypes achieve selective kinase inhibition (S6K IC₅₀ = 52 nM with selectivity over 43 kinases) [1], this compound is structurally suited for inclusion in kinase selectivity screening panels. The direct thiophene-urea linkage, combined with the indole-hydroxyethyl scaffold, represents a pharmacophore distinct from both pyrazole-urea and indole-carboxamide-urea kinase inhibitor series [2], making it valuable for exploring novel hinge-binding interactions. Researchers should note that no published kinase profiling data exist for this specific compound, and screening results should be interpreted as exploratory SAR.

Metabolic Stability Comparison Studies: N-Methylindole vs. N–H Indole Urea Matched Pairs

The N-methyl substitution on the indole ring provides a built-in matched-pair opportunity for metabolic stability studies. When compared with N–H indole-urea analogs (available from commercial screening libraries), this compound can serve as the 'blocked' partner in assessing the contribution of N-methylation to microsomal stability and CYP450 oxidative metabolism, where class-level precedent predicts a 2- to 10-fold reduction in intrinsic clearance [1]. This application is relevant for medicinal chemistry teams optimizing indole-containing lead series for in vivo pharmacokinetic performance.

Hydrogen-Bond Donor Property Assessment: CNS vs. Peripheral Target Triage

With two hydrogen-bond donors (urea NH and secondary alcohol), this compound sits at the boundary of CNS drug-like chemical space (typically ≤1 HBD for optimal brain penetration) [1]. It is well-suited as a tool compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to empirically determine the permeability penalty of the additional hydroxyl HBD relative to its dimethylamino linker analog (CAS 1421584-77-1, 1 HBD). Such data can inform CNS vs. peripheral target triage decisions in early drug discovery programs where the indole-urea scaffold is being explored.

Sulfur-Mediated Protein Interaction Mapping: Thiophene vs. Phenyl Probe Studies

The thiophene sulfur atom enables non-covalent interactions (S–π, sulfur–aromatic, and chalcogen bonding) that cannot be probed with phenyl or benzodioxole analogs (CAS 1448134-21-1, CAS 1448076-92-3). In fragment-based drug discovery or structural biology campaigns (X-ray crystallography, cryo-EM), this compound can serve as a probe for mapping sulfur-mediated binding interactions at protein active sites, complementing existing phenyl-urea and benzodioxole-urea analogs [1][2]. This is especially relevant for targets where sulfur–aromatic interactions have been implicated in ligand recognition.

Quote Request

Request a Quote for 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.